molecular formula C12H12N2O B12962014 6-benzyl-4-methylpyridazin-3(2H)-one

6-benzyl-4-methylpyridazin-3(2H)-one

Cat. No.: B12962014
M. Wt: 200.24 g/mol
InChI Key: LMCYRKSMFKUWPU-UHFFFAOYSA-N
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Description

6-benzyl-4-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with a benzyl group at the 6-position and a methyl group at the 4-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-4-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as acetic acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-4-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction can produce 4-methyl-6-benzyl-1,2-dihydropyridazine derivatives.

Scientific Research Applications

6-benzyl-4-methylpyridazin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzyl-4-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methylpyridazin-3(2H)-one: Lacks the benzyl group at the 6-position.

    6-phenyl-4-methylpyridazin-3(2H)-one: Contains a phenyl group instead of a benzyl group at the 6-position.

    4-methyl-6-(2-methylphenyl)pyridazin-3(2H)-one: Substituted with a 2-methylphenyl group at the 6-position.

Uniqueness

6-benzyl-4-methylpyridazin-3(2H)-one is unique due to the presence of both benzyl and methyl substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-benzyl-5-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N2O/c1-9-7-11(13-14-12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

LMCYRKSMFKUWPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)CC2=CC=CC=C2

Origin of Product

United States

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